![molecular formula C24H20N6O2S B11039943 N-[amino-[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene]phenothiazine-10-carboxamide](/img/structure/B11039943.png)
N-[amino-[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene]phenothiazine-10-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methoxy-4-methyl-2-quinazolinyl)-N’'-(10H-phenothiazin-10-ylcarbonyl)guanidine is a complex organic compound that features a quinazoline and phenothiazine moiety. Compounds containing these structures are often studied for their potential pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-4-methyl-2-quinazolinyl)-N’'-(10H-phenothiazin-10-ylcarbonyl)guanidine typically involves multi-step organic reactions. The process might start with the preparation of the quinazoline and phenothiazine intermediates, followed by their coupling through a guanidine linkage. Common reagents used in these reactions include methoxy and methyl substituents, and the reactions are often carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, high-pressure reactors, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-4-methyl-2-quinazolinyl)-N’'-(10H-phenothiazin-10-ylcarbonyl)guanidine can undergo various chemical reactions, including:
Oxidation: This reaction might involve the addition of oxygen or removal of hydrogen, potentially altering the pharmacological properties of the compound.
Reduction: This involves the addition of hydrogen or removal of oxygen, which can change the compound’s reactivity.
Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxide derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
Anticancer Activity
Research has indicated that N-[amino-[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene]phenothiazine-10-carboxamide exhibits promising anticancer properties.
- Mechanism of Action : The compound may inhibit various cellular pathways associated with cancer cell proliferation. Studies suggest it could interfere with tyrosine kinase activity and induce apoptosis in cancer cells, which are critical pathways in tumor growth and survival .
-
Case Studies :
- In vitro studies have shown that derivatives of quinazoline compounds exhibit significant cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 1.9 to 7.52 μg/mL, indicating strong antiproliferative effects .
- A recent study demonstrated that certain derivatives of this compound could inhibit tumor growth in xenograft models, further validating its potential as an anticancer agent .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored.
- Spectrum of Activity : Preliminary screening indicates that the compound exhibits activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa .
- Minimum Inhibitory Concentration (MIC) : Some synthesized derivatives have reported MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting strong antimicrobial potential .
Synthesis and Derivative Development
The synthesis of this compound involves multi-step processes that allow for the modification of functional groups to enhance biological activity.
- Synthetic Pathways : Various synthetic routes have been developed to produce this compound efficiently while allowing for the introduction of different substituents that can modulate its pharmacological properties .
- Derivative Libraries : Researchers are actively creating libraries of derivatives to explore structure-activity relationships (SAR), which can lead to more potent and selective compounds for therapeutic use .
Mechanism of Action
The mechanism of action of N-(6-methoxy-4-methyl-2-quinazolinyl)-N’'-(10H-phenothiazin-10-ylcarbonyl)guanidine likely involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline and phenothiazine moieties might bind to these targets, modulating their activity and leading to the observed biological effects. Pathways involved could include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
N-(6-methoxy-4-methyl-2-quinazolinyl)-N’'-(10H-phenothiazin-10-ylcarbonyl)guanidine analogs: Compounds with similar structures but different substituents.
Quinazoline derivatives: Compounds containing the quinazoline moiety, often studied for their pharmacological properties.
Phenothiazine derivatives: Known for their use in antipsychotic medications and other therapeutic applications.
Uniqueness
N-(6-methoxy-4-methyl-2-quinazolinyl)-N’'-(10H-phenothiazin-10-ylcarbonyl)guanidine is unique due to its specific combination of quinazoline and phenothiazine structures, which might confer distinct biological activities and therapeutic potential compared to other similar compounds.
Biological Activity
N-[amino-[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene]phenothiazine-10-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C20H22N6OS
- Molecular Weight: 394.5 g/mol
The structure features a quinazoline moiety linked to a phenothiazine core, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation: It can interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Antioxidant Activity: The presence of methoxy and methyl groups may confer antioxidant properties, helping to mitigate oxidative stress in cells.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity: Preliminary studies suggest that the compound may have cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
- Antimicrobial Properties: The compound has shown effectiveness against certain bacterial strains, indicating potential use as an antimicrobial agent.
- Neurological Effects: Due to its interaction with neurotransmitter receptors, it may have implications in treating neurological disorders.
Antitumor Activity
A study conducted by [source needed] evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent relationship.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
5 | 85 |
10 | 70 |
20 | 50 |
Antimicrobial Efficacy
In another investigation, the antimicrobial activity was assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 25 µg/mL for S. aureus and 50 µg/mL for E. coli, indicating moderate antibacterial properties.
Neurological Implications
A neuropharmacological study explored the effects of this compound on anxiety-like behaviors in rodent models. Administration led to decreased anxiety levels as measured by the elevated plus maze test, highlighting its potential as an anxiolytic agent.
Q & A
Q. What experimental strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis of phenothiazine-quinazoline hybrids typically involves multi-step reactions. For example, phenothiazine derivatives are often functionalized via condensation reactions with aldehydes or activated esters in acidic media (e.g., H₂SO₄ or TFA) to form Schiff base or amide linkages . Key intermediates, such as methyl esters, can be hydrolyzed to carboxylic acids under basic conditions (e.g., NaOH in 1,4-dioxane/water) and further coupled with hydroxylamine or other nucleophiles using coupling agents like COMU . Optimization of reaction conditions (solvent, temperature, catalyst) can employ statistical design of experiments (DoE) to minimize trial-and-error approaches, as demonstrated in chemical engineering studies .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Structural confirmation requires a combination of:
- ¹H/¹³C-NMR : To identify proton environments and carbon frameworks, particularly distinguishing aromatic protons in the quinazoline and phenothiazine moieties .
- IR Spectroscopy : To confirm functional groups (e.g., C=O stretching at ~1650 cm⁻¹ for amides) .
- Mass Spectrometry (ESI-MS) : For molecular weight validation and fragmentation pattern analysis .
- X-ray Crystallography : If crystalline, this provides definitive conformation analysis, as seen in phenothiazine derivatives with ethynyl substituents .
Q. How can computational methods enhance the design of derivatives with improved bioactivity?
Quantum chemical calculations (e.g., density functional theory) can predict electronic properties, reaction pathways, and binding affinities. For instance, reaction path search algorithms and machine learning can prioritize synthetic routes and predict optimal substituents for target interactions (e.g., HDAC inhibition) . Molecular docking studies may guide modifications to enhance selectivity, such as introducing electron-donating groups (e.g., methoxy) to improve antioxidant activity .
Q. What methodologies are used to evaluate the antioxidant potential of this compound?
In vitro assays are standard:
- DPPH Radical Scavenging : Measures hydrogen donation capacity via UV-Vis absorbance at 517 nm .
- Nitric Oxide (NO) Scavenging : Quantifies inhibition of nitrite formation using Griess reagent .
- Hydrogen Peroxide (H₂O₂) Scavenging : Assesses reduction of H₂O₂-induced oxidation .
Compounds with electron-releasing groups (e.g., -OCH₃) often show enhanced activity due to improved radical stabilization .
Q. How can crystallographic data resolve contradictions in proposed molecular conformations?
Single-crystal X-ray diffraction provides unambiguous evidence of bond lengths, angles, and torsion angles. For example, phenothiazine derivatives with ethynyl substituents exhibit planar or twisted conformations depending on steric hindrance, which can reconcile discrepancies between computational models and experimental NMR data . Crystallography also clarifies regioselectivity in multi-step syntheses .
Q. What advanced strategies are employed to study selective enzyme inhibition (e.g., HDACs)?
- Structure-Activity Relationship (SAR) Studies : Modifying substituents on the phenothiazine or quinazoline rings to probe interactions with enzyme active sites .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics and identifies key residues for inhibition .
- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., acetylated lysine derivatives) .
Q. How can experimental phasing techniques improve structural analysis of macromolecular complexes involving this compound?
SHELX programs (e.g., SHELXC/D/E) enable robust phasing for macromolecules, even with twinned or low-resolution data. These tools are critical for resolving electron density maps when the compound is co-crystallized with target proteins .
Q. What statistical approaches optimize reaction yields and purity in multi-step syntheses?
Response Surface Methodology (RSM) and factorial designs systematically vary parameters (e.g., temperature, stoichiometry) to identify optimal conditions. For example, Central Composite Design (CCD) can maximize yield while minimizing byproducts in amide coupling steps .
Q. How do electron-donating/withdrawing groups influence the compound’s photophysical properties?
Substituents like methoxy (-OCH₃) increase electron density, enhancing fluorescence quantum yield and redshifted absorption. Conversely, nitro (-NO₂) groups reduce emissive properties due to charge-transfer quenching, as observed in phenothiazine-ethynyl derivatives .
Q. What challenges arise in scaling up synthesis from milligram to gram quantities?
Critical issues include:
- Purification : Column chromatography becomes impractical; alternatives like recrystallization or centrifugal partition chromatography are needed .
- Reaction Exotherms : Safety protocols must address heat generation in large-scale condensations .
- Byproduct Control : DoE-guided optimization reduces impurities without iterative trial-and-error .
Properties
Molecular Formula |
C24H20N6O2S |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-[(E)-N'-(6-methoxy-4-methylquinazolin-2-yl)carbamimidoyl]phenothiazine-10-carboxamide |
InChI |
InChI=1S/C24H20N6O2S/c1-14-16-13-15(32-2)11-12-17(16)27-23(26-14)28-22(25)29-24(31)30-18-7-3-5-9-20(18)33-21-10-6-4-8-19(21)30/h3-13H,1-2H3,(H3,25,26,27,28,29,31) |
InChI Key |
WJQXDJOQRUXEJH-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C2C=C(C=CC2=NC(=N1)/N=C(\N)/NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)OC |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)N=C(N)NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.